molecular formula C10H8Cl2O4 B1423727 2-(2,6-Dichlorophenyl)succinic acid CAS No. 42474-07-7

2-(2,6-Dichlorophenyl)succinic acid

Cat. No. B1423727
CAS RN: 42474-07-7
M. Wt: 263.07 g/mol
InChI Key: PHMXFQRRTUUZJD-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)succinic acid is a chemical compound with the molecular weight of 263.08 . It is used in diverse scientific research, including drug development, catalysis, and material synthesis.


Molecular Structure Analysis

The molecular structure of 2-(2,6-Dichlorophenyl)succinic acid can be represented by the InChI code: 1S/C10H8Cl2O4/c11-6-2-1-3-7 (12)9 (6)5 (10 (15)16)4-8 (13)14/h1-3,5H,4H2, (H,13,14) (H,15,16) . This indicates that the molecule consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

2-(2,6-Dichlorophenyl)succinic acid has a molecular weight of 263.08 . Its IUPAC name is 2-(2,6-dichlorophenyl)succinic acid .

Scientific Research Applications

  • Succinic Acid as a Precursor for Industrial Chemicals : Succinic acid is a four-carbon dicarboxylic acid extensively used as a precursor for numerous industrially significant chemicals in food, pharmaceuticals, and the chemical industry. Biological production from renewable resources has gained interest due to sustainable development needs and crude oil shortage (Jiang et al., 2017).

  • Metabolic Engineering for Succinic Acid Production : Extensive research has been conducted to develop microbial strains for the economical bio-based production of succinic acid. This includes metabolic engineering of microorganisms like Saccharomyces cerevisiae, Escherichia coli, and others, showcasing the best performance indices for succinic acid production (Ahn et al., 2016).

  • Enantioseparation of 2-(4-Chlorophenyl) Succinic Acid : The enantioseparation of 2-(4-chlorophenyl) succinic acid, closely related to 2-(2,6-Dichlorophenyl)succinic acid, has been achieved using countercurrent chromatography. This process is essential for applications requiring specific enantiomers of the compound (Jin et al., 2020).

  • Conversion of Biomass to Succinic Acid : Research has focused on converting inedible biomass into valuable chemicals like succinic acid. This is part of the development of greener approaches for converting biomass into renewable building block chemicals, significantly impacting cosmetics, food, pharmaceuticals, and other industries (Choudhary et al., 2012).

  • Succinic Acid in Biotechnology and Industrial Products : Fermentation-derived succinic acid has potential applications in various industries, including food, pharmaceuticals, and biodegradable plastics. High yields from glucose by certain microorganisms and advances in recovery technology have significantly reduced production costs (Zeikus et al., 1999).

  • Application in Aromatic Polyesters : Succinic acid, as a biobased platform chemical, has been utilized to synthesize aromatic monomers for producing a range of polyesters with varying properties. This application demonstrates its utility in materials science (Short et al., 2018).

  • Succinic Acid Production from Crop Stalk Wastes : Efficient biosynthesis of succinic acid from renewable biomass, specifically crop stalk wastes, has been reported. This involves converting these wastes into carbohydrate-rich feedstocks for succinic acid production (Li et al., 2010).

  • Purification Processes for Fermentation-Produced Succinic Acid : A complete process for producing and purifying succinic acid from carbohydrates via fermentation has been developed. This involves various steps like desalting electrodialysis and crystallization (Glassner et al., 1995).

  • Bio-Based Succinic Acid Production Overview : Various metabolic engineering strategies have been developed to improve the strain performance for bio-based succinic acid production, including efficient CO2 fixation and by-product elimination (Dai et al., 2019).

  • Succinic Acid Recovery from Fermentation Broths : Research has focused on one-step recovery methods for succinic acid from fermentation broths, showcasing methods for enhancing yield and purity (Li et al., 2010).

properties

IUPAC Name

2-(2,6-dichlorophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c11-6-2-1-3-7(12)9(6)5(10(15)16)4-8(13)14/h1-3,5H,4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMXFQRRTUUZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695844
Record name 2-(2,6-Dichlorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)succinic acid

CAS RN

42474-07-7
Record name 2-(2,6-Dichlorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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